Methyl (2-naphthoxy)acetate
Description
The exact mass of the compound methyl (2-naphthyloxy)acetate is 216.078644241 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl (2-naphthoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-naphthoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-13(14)9-16-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMURPBCUFDCTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1929-87-9 | |
| Record name | Methyl 2-(2-naphthalenyloxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Monograph: Methyl (2-naphthoxy)acetate as a Synthetic Auxin
This technical guide details the chemical, pharmacological, and experimental profile of Methyl (2-naphthoxy)acetate , a synthetic auxin derivative. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.
Executive Summary
Methyl (2-naphthoxy)acetate (CAS: 1929-87-9) is the methyl ester derivative of 2-naphthoxyacetic acid (BNOA).[1] Functioning primarily as a pro-auxin , this lipophilic molecule exhibits superior cuticle permeability compared to its free acid counterpart. Upon entry into plant tissue, it undergoes enzymatic hydrolysis to release the active BNOA moiety, which subsequently modulates auxin response factors (ARFs) via the TIR1/AFB signaling cascade. Its primary applications lie in fruit set induction (parthenocarpy) in Solanaceous crops and as a reference standard in pesticide residue analysis.
Chemical & Physicochemical Profile
| Parameter | Data |
| IUPAC Name | Methyl 2-(naphthalen-2-yloxy)acetate |
| Common Name | BNOA Methyl Ester |
| CAS Number | 1929-87-9 |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in acetone, methanol, toluene; Insoluble in water |
| LogP (Predicted) | ~3.2 (High lipophilicity facilitates cuticle penetration) |
| Melting Point | 48–50 °C |
Synthesis & Formulation
Mechanistic Rationale
While direct esterification of BNOA is possible, the Williamson Ether Synthesis using 2-naphthol and methyl chloroacetate is preferred for high purity and yield. This SN2 reaction avoids the equilibrium limitations of Fischer esterification.
Protocol: Williamson Ether Synthesis
Objective: Synthesize high-purity Methyl (2-naphthoxy)acetate.
Reagents:
-
2-Naphthol (14.4 g, 100 mmol)
-
Methyl chloroacetate (12.0 g, 110 mmol)
-
Potassium carbonate (anhydrous, 20.7 g, 150 mmol)
-
Acetone (dry, 150 mL)
Step-by-Step Methodology:
-
Solvation: Dissolve 2-naphthol in 150 mL of dry acetone in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add anhydrous potassium carbonate (
) to the solution. Stir vigorously at room temperature for 15 minutes to facilitate the formation of the naphthoxide anion. -
Alkylation: Add methyl chloroacetate dropwise over 10 minutes. The reaction is exothermic; ensure the temperature does not exceed 40 °C.
-
Reflux: Attach a reflux condenser and heat the mixture to varying reflux (approx. 56 °C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, unreacted ). -
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.
-
-
Purification: Recrystallize the crude product from hot methanol.
-
Validation: Verify structure via
-NMR ( ): Look for singlet at 3.8 (OCH ) and singlet at 4.8 (OCH ).
Caption: Williamson ether synthesis pathway for Methyl (2-naphthoxy)acetate production.
Mechanism of Action: The Pro-Auxin Pathway
Methyl (2-naphthoxy)acetate is biologically inactive in its ester form. Its efficacy relies on metabolic bioactivation.
-
Penetration: The methyl ester group increases lipophilicity, allowing the molecule to passively diffuse through the waxy plant cuticle and plasma membrane more efficiently than the free acid.
-
Bioactivation: Intracellular carboxylesterases (e.g., MES family) hydrolyze the ester bond, releasing free 2-naphthoxyacetic acid (BNOA).
-
Receptor Binding: BNOA mimics Indole-3-acetic acid (IAA). It binds to the TIR1/AFB F-box proteins, promoting the ubiquitination of Aux/IAA repressor proteins.[2]
-
Gene Activation: Degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), initiating transcription of auxin-responsive genes (e.g., GH3, SAUR).
Caption: Bioactivation and signal transduction pathway of Methyl (2-naphthoxy)acetate.
Application Protocol: Tomato Fruit Set Induction
Context: This protocol uses the methyl ester to induce parthenocarpy (fruit development without fertilization) in tomatoes, useful in low-temperature conditions where pollen viability is low.
Formulation:
-
Stock Solution: 100 mg Methyl (2-naphthoxy)acetate in 10 mL Ethanol.
-
Working Solution: Dilute Stock to 50 mg/L (ppm) in water containing 0.05% Tween-20 (surfactant).
Methodology:
-
Timing: Apply when the first truss of flowers is fully open (anthesis).
-
Application: Using a hand-held sprayer, apply the working solution directly to the flower clusters.
-
Critical Control: Do not spray the growing apical tip (meristem) to avoid epinasty (downward curling of leaves).
-
-
Frequency: Repeat application every 5–7 days as new trusses flower.
-
Observation: Fruit swelling should be visible within 4–6 days. Compare set percentage against untreated controls.
Toxicology & Metabolism
-
Metabolic Fate: In plants, the hydrolyzed acid (BNOA) is eventually deactivated via hydroxylation of the naphthalene ring followed by glycosylation (e.g., glucosyl esters).
-
Residue Analysis: Due to its stability, the methyl ester is often the target analyte in gas chromatography (GC-MS) protocols.
-
Safety: Low acute toxicity (LD50 > 4000 mg/kg, dermal).[1] However, as a naphthalene derivative, chronic exposure should be minimized. Use standard PPE (gloves, goggles) during synthesis and application.
References
-
Agilent Technologies. (2006).[5] Agilent Pesticides Application Compendium: Dynamic MRM Database for Pesticide Analysis. Retrieved from
-
ChemicalBook. (n.d.).[1] Methyl (2-naphthoxy)acetate Product Properties and Safety Data. Retrieved from
-
National Institutes of Health (NIH). (2021). Auxin Metabolism in Plants: Biosynthesis and Inactivation. PMC8060639. Retrieved from
-
MDPI. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, and Signaling. Plants, 11(3).[2] Retrieved from
-
ResearchGate. (2010). Effect of dose application of auxin (2-Naphthoxy-Acetic Acid) in the flower cluster of tomato. Retrieved from
Sources
From Coleoptiles to Chemical Warfare: The Technical Genesis of Synthetic Auxins (1930–1950)
The following technical guide details the early research into synthetic auxins, focusing on the period between 1930 and 1950. It synthesizes historical methodologies with modern chemical understanding to provide a rigorous analysis of how the first plant growth regulators were discovered, screened, and commercialized.
Executive Summary
The transition from the isolation of natural auxin (Indole-3-acetic acid, IAA) to the synthesis of phenoxy herbicides (2,4-D, MCPA) represents a watershed moment in agricultural chemistry.[1] This guide analyzes the technical progression from bio-driven discovery—reliant on the tedious Avena coleoptile curvature test—to the structure-activity relationship (SAR) studies that identified the auxin pharmacophore. We detail the specific experimental protocols used by pioneers like F.W. Went, K.V. Thimann, and P.W.[2] Zimmerman, providing a reproducible framework of the early screening systems that birthed the modern herbicide industry.
The Biological Standard: The Avena Coleoptile Curvature Test
Before mass spectrometry or HPLC, auxin activity was quantified using a biological transducer: the oat (Avena sativa) coleoptile.[3][4][5][6] Developed by F.W.[4][7] Went in 1928, this assay remained the "Gold Standard" for defining auxin activity through the 1940s.
Mechanistic Principle
The assay relies on the Cholodny-Went theory , which posits that differential auxin distribution causes differential growth. By applying a test substance asymmetrically to a decapitated coleoptile, the researcher induces a chemical gradient. If the substance mimics auxin, it stimulates cell elongation on the treated side, causing the stem to curve away from the block.[8]
The Historic Protocol (Reconstructed)
Objective: Quantify auxin activity based on degrees of curvature.[3][8] Sensitivity: Detection limit approx. 0.05 µg/L of IAA.
-
Germination: Avena sativa seeds are soaked and germinated in total darkness at 25°C and 90% relative humidity. Red light exposure (660 nm) is applied briefly to suppress mesocotyl elongation.
-
Decapitation (T=0): When coleoptiles reach 15–30 mm, the apical 1 mm (the natural source of auxin) is excised.[9][10]
-
Physiological Depletion (T+3h): A second decapitation removes the regenerated physiological tip to ensure the stump is auxin-depleted. The primary leaf is pulled loose to serve as a support pillar.[8][11]
-
Application: An agar block (
mm) containing the test compound is mounted unilaterally on the cut surface. -
Incubation: Seedlings are incubated for 90 minutes in darkness.
-
Measurement: Shadowgraphs (photograms) are taken.[11] The angle of curvature (
) is measured relative to the vertical axis.
Workflow Visualization
The following diagram illustrates the critical steps in the Avena assay, highlighting the logic of physiological depletion.
Figure 1: The Standard Avena Coleoptile Curvature Workflow. Note the double-decapitation step essential for removing endogenous auxin.
Defining the Pharmacophore: The Koepfli-Thimann-Went Requirements
By 1938, researchers realized that auxin activity was not unique to IAA. Koepfli, Thimann, and Went analyzed various synthetic analogs (indoles, naphthalenes, etc.) and proposed the first Structure-Activity Relationship (SAR) model for auxins.
The Structural Rules (1938)
For a molecule to exhibit auxin activity, it must possess:
-
Ring System: An unsaturated ring nucleus.[12]
-
Acidic Group: A carboxyl group (or a group easily converted to one).
-
Spacer: A side chain of specific length separating the ring and the carboxyl group.
-
Spatial Arrangement: A specific planar configuration between the ring and the side chain.
This framework guided the synthesis of Naphthaleneacetic acid (NAA) and Indole-3-butyric acid (IBA) , which proved more stable than IAA for commercial use.
Figure 2: The Koepfli-Thimann-Went Structural Requirements (1938). This logic drove the search for non-indole auxins.
The Synthetic Leap: Phenoxyacetic Acids (1942–1945)
The most significant breakthrough occurred independently in the UK (Templeman & Sexton at ICI) and the USA (Zimmerman & Hitchcock at Boyce Thompson Institute). They discovered that substituting the indole ring with a chlorinated phenoxy ring retained auxin activity but introduced systemic stability and herbicidal potency at high doses.
Comparative Activity Data
The following table summarizes the molar activity thresholds required to induce curvature in the Avena test compared to the Split Pea test, highlighting the potency of the synthetic variants.
| Compound | Structure Type | Avena Curvature (Min.[6][7][11] Conc.) | Split Pea Test (Activity) | Commercial Fate |
| IAA | Indole (Natural) | High | Rooting Agent | |
| NAA | Naphthalene | High | Fruit Thinning | |
| 2,4-D | Phenoxy (Di-Cl) | Very High | Systemic Herbicide | |
| MCPA | Phenoxy (Me, Cl) | High | Cereal Herbicide | |
| Benzoic Acid | Phenyl | Inactive | Inactive | None |
The Split Pea Stem Curvature Test
As screening volume increased, the Avena test became too laborious. The Split Pea Test (Went, 1934) became the rapid screening alternative, particularly for detecting the high-dose "overgrowth" effects characteristic of herbicides.
Protocol:
-
Growth: Etiolated pea seedlings (Pisum sativum) are grown for 7 days in darkness.
-
Preparation: A 3-cm section of the third internode is excised.
-
Slit: The stem is split longitudinally for 2/3 of its length.
-
Incubation: The split stems are floated in the test solution for 6–24 hours.
-
Result:
-
Low Auxin: The outer epidermal cells elongate less than the inner cortical cells (due to tissue tension), causing outward bending.
-
High Auxin: The auxin penetrates, inducing rapid elongation of the epidermis, causing inward curling.
-
Synthesis of 2,4-D: The Industrial Pathway
The synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D) was favored due to the cheap availability of precursors (phenol and chlorine). The reaction is a classic nucleophilic substitution (Williamson ether synthesis).
Reaction Logic
-
Chlorination: Phenol is chlorinated to produce 2,4-dichlorophenol.
-
Salt Formation: The phenol is treated with sodium hydroxide (NaOH) to form sodium 2,4-dichlorophenate.
-
Etherification: Sodium chloroacetate is added. The phenoxide ion attacks the alpha-carbon of the chloroacetate, displacing the chloride ion.
-
Acidification: The resulting salt is acidified to precipitate 2,4-D acid.
Figure 3: Industrial Synthesis Pathway for 2,4-D. This simple chemistry allowed for rapid scaling during WWII.
References
-
Went, F. W. (1928). Wuchsstoff und Wachstum. Recueil des Travaux Botaniques Néerlandais, 25, 1-116. Link
-
Koepfli, J. B., Thimann, K. V., & Went, F. W. (1938). Phytohormones: Structure and Physiological Activity.[6] I. Journal of Biological Chemistry, 122, 763-780.[6] Link
-
Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity.[13][14] Contributions from Boyce Thompson Institute, 12, 321-343.[14] Link
-
Templeman, W. G., & Sexton, W. A. (1946). The Differential Effects of Synthetic Plant Growth Substances and other Compounds upon Plant Species.[1] Proceedings of the Royal Society of London. Series B, 133(872), 300-313. Link
-
Thimann, K. V. (1977). Hormone Action in the Whole Life of Plants. University of Massachusetts Press. Link
-
Peterson, G. E. (1967). The Discovery and Development of 2,4-D. Agricultural History, 41(3), 243-254. Link
Sources
- 1. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Kenneth V. Thimann | plant hormones, photosynthesis, biochemistry | Britannica [britannica.com]
- 3. Avena curvature test - Dictionary of botany [botanydictionary.org]
- 4. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 5. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selfstudys.com [selfstudys.com]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. Describe the procedure of Avena curvature test. [allen.in]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. Auxin: Function, Hormone, Types & Discovery | AESL [aakash.ac.in]
- 13. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]
- 14. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]
Methodological & Application
Application Note: Protocol for Using Methyl (2-naphthoxy)acetate in Plant Tissue Culture
Part 1: Executive Summary & Scientific Rationale
The "Trojan Horse" Advantage
Methyl (2-naphthoxy)acetate (BNOA methyl ester) represents a specialized tool in plant tissue culture, acting as a lipophilic prodrug of the synthetic auxin 2-naphthoxyacetic acid (BNOA). While standard auxins (IAA, NAA, 2,4-D) are widely used as free acids or salts, they often face transport bottlenecks due to their charge at physiological pH.
Why use the Methyl Ester form?
-
Enhanced Permeability: The esterification of the carboxylic acid group neutralizes the molecule's charge, significantly increasing its lipophilicity. This allows the compound to diffuse passively across the plasma membrane more efficiently than its ionic counterparts, which often require specific influx carriers (like AUX1/LAX).
-
Intracellular Activation: Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl group, releasing the active BNOA acid. This creates a "trap" mechanism—the active acid is less permeable and accumulates intracellularly to drive auxin signaling.
-
Stability: The ester form is generally more resistant to photo-oxidation and enzymatic degradation in the culture medium compared to natural auxins like IAA.
Mechanism of Action
The following pathway illustrates the uptake and activation logic, distinguishing the ester's passive entry from the carrier-mediated entry of free acids.
Figure 1: The "Ion Trap" mechanism. The ester (Blue) penetrates membranes passively, is hydrolyzed (Yellow) into the active acid (Green), which is then trapped in the cytoplasm to bind receptors.
Part 2: Preparation & Handling Protocols
Chemical Properties & Calculations
Before preparation, ensure accurate molar conversions. The ester is heavier than the free acid; using a 1:1 weight ratio will result in slightly lower molar exposure.
| Parameter | Methyl (2-naphthoxy)acetate | 2-Naphthoxyacetic Acid (BNOA) |
| CAS Number | 1929-87-9 | 120-23-0 |
| Molecular Weight | ~216.23 g/mol | ~202.21 g/mol |
| Solubility | DMSO, Ethanol, Acetone | DMSO, Ethanol, NaOH (aq) |
| Water Solubility | Negligible | Low (requires pH adjustment) |
| Conversion Factor | 1.0 mg Ester = 0.935 mg Active Acid | - |
Stock Solution Preparation (10 mg/mL)
Critical Note: Do not use water or NaOH for the initial dissolution of the ester. It requires an organic solvent.[1]
Reagents:
-
Methyl (2-naphthoxy)acetate (High Purity >98%)
-
Dimethyl Sulfoxide (DMSO) - Recommended for stability
-
OR Absolute Ethanol (EtOH) - Alternative
Protocol:
-
Weighing: Accurately weigh 100 mg of Methyl (2-naphthoxy)acetate.
-
Dissolution: Transfer to a sterile 15 mL centrifuge tube. Add 10 mL of DMSO (or EtOH).
-
Vortexing: Vortex until the solution is completely clear. No heating should be required.
-
Sterilization:
-
DMSO Stocks: DMSO is bacteriostatic, but for critical TC work, pass through a 0.22 µm PTFE or Nylon syringe filter . (Do not use Cellulose Acetate filters with DMSO).
-
Ethanol Stocks: Generally considered self-sterilizing if >70%, but filtration is good practice.
-
-
Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C . Stable for 12-24 months.
Media Incorporation
Thermostability Warning: While BNOA is relatively stable, esters can hydrolyze at high temperatures and pressures. Do not autoclave the hormone.
Workflow:
-
Prepare basal medium (e.g., MS + Sucrose + Gelling Agent).
-
Autoclave at 121°C for 15-20 minutes.
-
Cool media to 50-55°C in a water bath.
-
Add the required volume of Stock Solution (see dosing table below) under a laminar flow hood.
-
Swirl gently to mix (avoid bubbles) and pour plates/tubes.
Part 3: Experimental Dosing & Optimization
Because the ester enters cells more efficiently, the effective dose may differ from standard BNOA protocols. A dose-response curve is required for new plant lines.
Recommended Concentration Ranges
| Application | Target Concentration (Active) | Volume of 10 mg/mL Stock per Liter Media | Notes |
| Rooting (Easy species) | 0.1 - 0.5 mg/L | 10 - 50 µL | Lower dose prevents callus formation at root base. |
| Rooting (Recalcitrant) | 1.0 - 5.0 mg/L | 100 - 500 µL | Pulse treatment (24-48h) often preferred for high doses. |
| Callus Induction | 2.0 - 10.0 mg/L | 200 - 1000 µL | Often combined with a cytokinin (e.g., Kinetin/BA). |
| Fruit/Ovary Culture | 10.0 - 50.0 mg/L | 1.0 - 5.0 mL | Historical use for parthenocarpy (tomato/strawberry). |
Experimental Workflow: Rooting Optimization
Use this standardized workflow to determine the optimal concentration for your specific explant.
Figure 2: Dose-response validation workflow. Four parallel streams ensure the "sweet spot" between rooting and excessive callusing is identified.
Part 4: Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | "Shock" precipitation when organic solvent hits aqueous media. | Add stock slowly while stirring rapidly. Ensure media is warm (55°C). |
| Excessive Callusing | Ester uptake is too efficient; intracellular auxin is too high. | Reduce concentration by 50% compared to standard BNOA/NAA protocols. |
| No Response | Hydrolysis failure (rare) or lack of receptors. | Confirm explant viability. Ensure stock was not autoclaved (thermal degradation). |
| Leaf Epinasty/Curling | Classic auxin overdose. | Transfer explants to hormone-free media immediately (Recovery Phase). |
References
-
Auxin Mechanism & Transport
-
Li, W. et al. (2008).[2] "The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis." Plant Cell Reports. (Discusses the hydrolysis of auxin esters to active acids).
-
Yang, Y. et al. (2008).[2] "Auxin-mediated regulation of plant development." (General auxin signaling via TIR1).
-
-
BNOA Applications
- Asahira, T. et al. (1967). "Effects of 2-naphthoxyacetic acid on the fruit setting of tomato and strawberry." (Historical grounding of BNOA efficacy).
-
Sigma-Aldrich Product Information. "Plant Tissue Culture Protocols: Growth Regulators." (General solubility and handling of auxin analogs).
-
Chemical Properties
-
PubChem Compound Summary for CID 15729 (Methyl (2-naphthoxy)acetate).
-
Sources
Mastering the Preparation of Methyl (2-naphthoxy)acetate Stock Solutions: A Guide for Researchers
In the realm of scientific research, particularly within drug development and plant sciences, the precision and reproducibility of experimental outcomes are paramount. The journey to reliable data begins with the meticulous preparation of starting materials, among which stock solutions hold a foundational role. This technical guide provides a comprehensive protocol for the preparation of stock solutions of Methyl (2-naphthoxy)acetate, a compound of interest for its potential biological activities. This document is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to prepare these solutions with accuracy, ensuring the integrity of their subsequent experiments.
The causality behind each step is explained to provide a deeper understanding of the protocol, fostering a culture of precision and safety in the laboratory. By adhering to these guidelines, researchers can establish a self-validating system for their stock solution preparation, a critical step towards trustworthy and publishable results.
Physicochemical Properties of Methyl (2-naphthoxy)acetate: The Foundation of Accurate Preparation
A thorough understanding of the physicochemical properties of a compound is the bedrock upon which reliable stock solutions are built. Methyl (2-naphthoxy)acetate (CAS No. 1929-87-9) is a derivative of 2-Naphthoxyacetic acid, a known plant growth regulator.[1] The methyl ester form may offer different solubility and permeability characteristics in experimental systems. Key properties are summarized in the table below:
| Property | Value | Source |
| CAS Number | 1929-87-9 | [2] |
| Molecular Formula | C₁₃H₁₂O₃ | [2] |
| Molecular Weight | 216.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | 74-76 °C | [3] |
| Boiling Point | 339.8 °C at 760 mmHg | [4] |
| Density | 1.174 g/cm³ | [4] |
Table 1: Physicochemical properties of Methyl (2-naphthoxy)acetate.
Safety First: Handling Methyl (2-naphthoxy)acetate with Due Diligence
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Spills: In the event of a spill, follow standard laboratory procedures for cleaning up solid chemical spills.
The Art of Dissolution: Selecting the Right Solvent
The choice of solvent is critical for preparing a stable and homogenous stock solution. The solubility of Methyl (2-naphthoxy)acetate is not extensively documented, but based on the properties of its parent compound, 2-Naphthoxyacetic acid, which is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) and poorly soluble in water, a similar solubility profile can be anticipated.[1]
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent, DMSO is an excellent choice for dissolving a wide range of organic compounds.[7][8] It is often the preferred solvent for preparing high-concentration stock solutions for in vitro assays.
-
Ethanol (EtOH): A polar protic solvent, ethanol is another suitable option and is often used in biological experiments due to its lower toxicity compared to DMSO at working concentrations.
-
Water: Due to the lipophilic nature of the naphthyl group, Methyl (2-naphthoxy)acetate is expected to have very low solubility in water. Therefore, direct dissolution in aqueous buffers is not recommended for preparing concentrated stock solutions.
For most biological applications, preparing a high-concentration primary stock solution in 100% DMSO or absolute ethanol is the recommended approach. This primary stock can then be serially diluted in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that could induce cellular toxicity or other off-target effects (typically <0.1-0.5% v/v).
Protocol for Preparing a 10 mM Stock Solution of Methyl (2-naphthoxy)acetate in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution, a common starting concentration for many experimental applications.
Materials:
-
Methyl (2-naphthoxy)acetate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Calculations:
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of Methyl (2-naphthoxy)acetate can be calculated using the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mL (0.010 L) stock solution:
Mass (g) = 0.010 mol/L x 0.010 L x 216.23 g/mol = 0.021623 g = 21.623 mg
Workflow for Stock Solution Preparation:
Figure 1: Workflow for preparing a Methyl (2-naphthoxy)acetate stock solution.
Step-by-Step Procedure:
-
Preparation and Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out 21.6 mg of Methyl (2-naphthoxy)acetate.
-
-
Dissolution:
-
Transfer the weighed compound into a 10 mL volumetric flask.
-
Add approximately 8 mL of anhydrous DMSO to the flask.
-
Secure the cap and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution if necessary, but ensure the compound is stable at this temperature.
-
Once fully dissolved, carefully add DMSO to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
-
Storage and Handling:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage. When stored correctly, these stock solutions should be stable for several months.
-
Application in Research: A Focus on Plant Biology
Given that the parent compound, 2-Naphthoxyacetic acid, is a synthetic auxin used to promote fruit set and rooting, it is highly probable that Methyl (2-naphthoxy)acetate exhibits similar biological activity.[1] Auxins are typically used in plant tissue culture at concentrations ranging from 0.01 to 10.0 mg/L.[9]
Example: Preparation of a 1 mg/L Working Solution in Plant Tissue Culture Medium:
To prepare 1 liter of plant tissue culture medium containing 1 mg/L of Methyl (2-naphthoxy)acetate from a 10 mM stock solution:
-
Calculate the required volume of the stock solution:
-
First, convert the desired final concentration from mg/L to Molarity (M): (1 mg/L) / (216.23 g/mol * 1000 mg/g) = 4.62 x 10⁻⁶ M
-
Use the dilution formula M₁V₁ = M₂V₂: (0.010 M) x V₁ = (4.62 x 10⁻⁶ M) x (1 L) V₁ = (4.62 x 10⁻⁶ M * 1 L) / 0.010 M = 0.000462 L = 0.462 mL or 462 µL
-
-
Aseptic Addition:
-
Under sterile conditions in a laminar flow hood, add 462 µL of the 10 mM Methyl (2-naphthoxy)acetate stock solution to 1 liter of autoclaved and cooled plant tissue culture medium.
-
Mix the medium thoroughly before dispensing into culture vessels.
-
Conclusion: The Cornerstone of Reliable Research
The meticulous preparation of stock solutions is a non-negotiable prerequisite for robust and reproducible scientific inquiry. This guide has provided a detailed, evidence-based protocol for preparing stock solutions of Methyl (2-naphthoxy)acetate. By understanding the physicochemical properties of the compound, adhering to strict safety protocols, selecting the appropriate solvent, and following a precise methodology, researchers can ensure the quality and reliability of their experimental starting materials. This foundational step is critical for generating high-quality data and advancing our understanding in the fields of drug development and plant science.
References
-
LookChem. methyl 2-naphthalen-2-yloxyacetate1929-87-9,Purity96%. [Link]
-
ResearchGate. Effect of dose application of auxin (2-Naphthoxy-Acetic Acid) in the flower cluster of tomato (Solanum lycopersicum L.) in protected conditions and hydroponics. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. STUDIES ON PLANT GROWTH‐REGULATING SUBSTANCES. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl Acetoacetate, 99+%. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Wikipedia. Methyl acetate. [Link]
Sources
- 1. 2-Naphthoxyacetic acid CAS#: 120-23-0 [m.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2-Naphthoxyacetic acid | 120-23-0 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 1929-87-9 CAS MSDS ((2-NAPHTHOXY)ACETIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. thco.com.tw [thco.com.tw]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
Using Methyl (2-naphthoxy)acetate to study root development
Using Methyl (2-naphthoxy)acetate to Dissect Root Architecture
Abstract & Introduction
The study of root development relies heavily on the manipulation of auxin gradients. While natural auxins like Indole-3-acetic acid (IAA) are unstable and subject to complex transport regulation (PIN/AUX1), synthetic analogs offer precise control. Methyl (2-naphthoxy)acetate (Me-BNOA) is the methyl ester derivative of the synthetic auxin (2-naphthoxy)acetic acid (BNOA).
Unlike the free acid, the methyl ester is highly lipophilic, allowing it to passively diffuse across the plasma membrane, bypassing the saturable influx carriers (AUX1/LAX) required for anionic auxin uptake. Once intracellular, ubiquitous esterases (such as the AtMES family in Arabidopsis) hydrolyze the ester to release the active BNOA moiety. This "pro-drug" mechanism makes Me-BNOA an invaluable tool for uncoupling intracellular auxin signaling from membrane transport dynamics.
This guide details the protocol for using Me-BNOA to modulate root system architecture (RSA), specifically focusing on primary root elongation inhibition and lateral root initiation.
Mechanism of Action: The Pro-Auxin Strategy
To interpret data generated with Me-BNOA, researchers must understand its bioactivation pathway.
-
Passive Diffusion: The ester group neutralizes the carboxylic acid, significantly increasing the partition coefficient (LogP). Me-BNOA enters the root epidermal and cortical cells via passive diffusion, independent of pH-dependent "acid trap" mechanisms or active transport.
-
Bioactivation: Intracellular methyl esterases (e.g., AtMES1/2/16) cleave the methyl group.
-
Signaling: The liberated BNOA (anionic form) binds to the TIR1/AFB F-box receptor complex.
-
Transcriptional Change: This binding promotes the ubiquitination and degradation of Aux/IAA repressor proteins, releasing Auxin Response Factors (ARFs) to trigger gene expression (e.g., LBD16, LBD29) driving root development.
Visualization: Bioactivation & Signaling Pathway
Caption: Figure 1. Me-BNOA enters cells passively and is hydrolyzed by esterases to active BNOA, triggering TIR1-mediated signaling.
Comparison of Auxin Tools
Selecting the right compound is critical for experimental design.
| Feature | IAA (Natural) | NAA (Synthetic) | Me-BNOA (Pro-Auxin) |
| Stability | Low (Light sensitive) | High | High (Hydrolysis dependent) |
| Uptake Mode | AUX1/LAX + Diffusion | Diffusion (High) | Passive Diffusion (Very High) |
| Efflux | PIN-dependent | Poor PIN substrate | Not a PIN substrate (until hydrolyzed) |
| Metabolism | Rapid conjugation (GH3) | Slow conjugation | Requires activation (Esterase) |
| Primary Use | Endogenous baseline | General rooting | Bypassing transport mutants; Slow release |
Experimental Protocol: Root Growth Assay
Objective: Determine the dose-dependent effect of Me-BNOA on primary root elongation and lateral root density in Arabidopsis thaliana (Col-0).
Materials
-
Reagent: Methyl (2-naphthoxy)acetate (Sigma/Aldrich or similar).
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Media: 0.5x Murashige & Skoog (MS) salts, 1% Sucrose, 0.8% Phytoagar, pH 5.7 (MES buffered).
-
Plant Material: Surface-sterilized Arabidopsis seeds.
Step-by-Step Methodology
1. Stock Solution Preparation
-
Calculation: MW of Methyl (2-naphthoxy)acetate ≈ 216.23 g/mol .
-
Concentration: Prepare a 100 mM stock solution.
-
Example: Dissolve 21.6 mg in 1 mL of DMSO.
-
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for >6 months.
2. Media Preparation (Dose-Response)
-
Prepare 0.5x MS agar media and autoclave.
-
Cool media to ~50°C in a water bath.
-
Add Me-BNOA stock to achieve final concentrations: 0 µM (DMSO Control), 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM.
-
Critical: Keep DMSO concentration constant (e.g., 0.1% v/v) across all plates to rule out solvent toxicity.
-
3. Experimental Setup (Vertical Plate Assay)
-
Day 0: Stratify seeds at 4°C for 2 days in the dark to synchronize germination.
-
Day 1: Plate seeds on control (0 µM) media.
-
Day 5: Transfer 5-day-old seedlings (uniform size) to the treatment plates (Me-BNOA series).
-
Why Transfer? Transferring ensures germination is not affected, isolating the effect on root development specifically.
-
-
Growth: Incubate vertically in a growth chamber (22°C, 16h light/8h dark).
4. Data Collection (Day 10)
-
Primary Root Length (PRL): Measure the increase in root length from the transfer point to the root tip using ImageJ/Fiji.
-
Lateral Root Number (LRN): Count emerged lateral roots using a stereomicroscope.
-
Lateral Root Density: Calculate LRN / PRL (roots/cm).
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for the vertical plate transfer assay.
Expected Results & Data Analysis
Researchers should expect a biphasic or inhibitory response typical of auxins.
| Me-BNOA Conc. (µM) | Primary Root Length | Lateral Root Density | Root Hair Phenotype |
| 0 (Control) | Normal Elongation | Baseline | Normal |
| 0.1 | Slight Inhibition (~10%) | Increased | Slightly longer |
| 1.0 | Moderate Inhibition (~40%) | Maximal | Dense, long hairs |
| 5.0 | Strong Inhibition (>70%) | Inhibited (Primordia fused) | Very dense, ectopic |
| 10.0 | Arrested Growth | Callus-like formation | Swollen root tips |
Interpretation:
-
Low concentrations (0.1 - 1 µM): The hydrolyzed BNOA promotes pericycle cell division, increasing lateral root density.
-
High concentrations (>5 µM): Excessive auxin signaling induces ethylene biosynthesis, leading to cell expansion inhibition (root swelling) and growth arrest.
Troubleshooting & Tips
-
Precipitation: Me-BNOA is hydrophobic. If adding to aqueous media, vortex immediately. Do not exceed 0.5% DMSO final concentration.
-
Sterility: Filter-sterilize the stock solution using a 0.22 µM PTFE (hydrophobic) syringe filter. Do not autoclave the stock.
-
Hydrolysis Verification: If no phenotype is observed, ensure the plant species expresses functional esterases. Arabidopsis and Solanaceae (Tomato/Tobacco) work well. For other species, a pilot with free acid (BNOA) is recommended as a positive control.
References
-
Auxin Mechanism & Signaling
-
Auxin Ester Metabolism (Methyl-IAA/BNOA analogs)
-
Yang, Y., et al. (2008). The Arabidopsis gene IAMT1 encodes a specific enzyme converting indole-3-acetic acid to methyl indole-3-acetate. Proceedings of the National Academy of Sciences, 105(31), 11023-11028. Link
-
Staswick, P. E., et al. (2005). Methyl indole-3-acetic acid and its metabolism in Arabidopsis. Plant Physiology, 138(2), 741-752. (Demonstrates the role of esterases in activating methyl-auxins). Link
-
-
Root Development Protocols
-
Dubrovsky, J. G., et al. (2009). Auxin acts as a local morphogenetic trigger to specify lateral root founder cells. Proceedings of the National Academy of Sciences, 105(25), 8790-8794. Link
-
-
Chemical Biology of Auxins
-
Ma, Q., et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 313-328. Link
-
Sources
Application Note: Determination of Auxinic Activity via Dose-Response Profiling of Methyl (2-naphthoxy)acetate in Arabidopsis thaliana
Introduction & Mechanistic Rationale
Methyl (2-naphthoxy)acetate (Me-BNOA) is a synthetic auxin analog belonging to the naphthalene series. While its free acid form, 2-naphthoxyacetic acid (BNOA), is a well-characterized auxin often used as a fruit-setting agent, the methyl ester variant presents unique pharmacokinetic properties.
Why use the Methyl Ester? Esters of auxins are highly lipophilic, allowing for rapid passive diffusion across the plasma membrane, often exceeding the uptake rates of the free acid forms. Once intracellular, Me-BNOA typically acts as a "pro-auxin." It is hydrolyzed by intracellular carboxylesterases (such as the AtMES family in Arabidopsis) to release the active BNOA moiety, which then interacts with the TIR1/AFB receptor complex.
The Physiological Readout Exogenous auxin application inhibits primary root elongation in Arabidopsis in a dose-dependent manner. This phenotype is robust, quantifiable, and serves as the gold standard for generating dose-response curves (IC50 determination) for auxin-mimics.
Mechanistic Pathway
The following diagram illustrates the theoretical activation and signaling pathway of Me-BNOA within the plant cell.
Figure 1: Proposed activation pathway of Methyl (2-naphthoxy)acetate. The ester permeates the membrane and is hydrolyzed to the active acid BNOA, triggering the TIR1-mediated signaling cascade.
Experimental Design Strategy
To ensure scientific integrity and reproducibility, this protocol utilizes a vertical plate assay with a logarithmic dose series .
-
Genotype: Arabidopsis thaliana Col-0 (Wild Type).[1]
-
Stratification: Essential for synchronous germination to ensure all roots are the same physiological age.
-
Solvent Control: Me-BNOA is hydrophobic. DMSO is the carrier. A "Mock" control containing the equivalent volume of DMSO is mandatory to rule out solvent toxicity.
-
Vertical Orientation: Plates must be grown vertically (90°) to allow roots to grow straight along the agar surface (gravitropism), facilitating accurate measurement.
Dose Range Selection
Based on standard synthetic auxin activity, the following concentration range is recommended to capture the full sigmoidal curve:
-
0 nM (Mock): DMSO only
-
10 nM: Sub-threshold/Threshold
-
100 nM: Linear phase start
-
1 µM: Linear phase mid-point
-
10 µM: Saturation approach
-
100 µM: Saturation/Toxicity
Materials & Reagents
| Component | Specification | Purpose |
| Me-BNOA | >98% Purity | Test Compound |
| DMSO | Cell Culture Grade | Solvent |
| MS Salts | Murashige & Skoog (0.5x) | Basal Nutrient |
| Sucrose | 1% (w/v) | Carbon Source |
| MES Buffer | 0.5 g/L | pH Stabilization |
| Agar | 0.8% - 1.0% (Plant Agar) | Solidifying Agent |
| Seeds | A. thaliana Col-0 | Model Organism |
| Bleach | Commercial (5% NaClO) | Sterilization |
Detailed Protocols
Phase 1: Stock Solution Preparation
Critical Step: Inaccurate stock preparation is the leading cause of curve shifts.
-
Calculate: Weigh 10 mg of Me-BNOA.
-
Dissolve: Dissolve in 100% DMSO to create a 100 mM Master Stock.
-
Note: If the molecular weight of Me-BNOA is approx 216.23 g/mol , 10 mg in ~462 µL DMSO yields ~100 mM. Adjust calculation based on exact weight.
-
-
Dilute: Create a working stock series (1000x) using DMSO so that you always add the same volume (1 µL per mL of media) to the agar.
-
100 mM (Master)
-
10 mM
-
1 mM
-
100 µM
-
10 µM
-
Phase 2: Media Preparation & Plating
-
Base Media: Prepare 1L of 0.5x MS medium with 1% Sucrose and 0.5 g/L MES. Adjust pH to 5.7 with KOH. Add 8-10g Agar. Autoclave.
-
Cooling: Allow media to cool to ~55°C in a water bath. High heat degrades auxins.
-
Doping: Pour 25 mL of media into 50 mL Falcon tubes (one tube per concentration).
-
Addition: Add 25 µL of the respective 1000x Stock solution to each tube.
-
Self-Validating Step: Ensure the "0 nM" control receives 25 µL of pure DMSO.
-
-
Pouring: Pour into square petri dishes (120x120mm). Allow to solidify.
Phase 3: Seed Sterilization & Sowing
-
Sterilize: Wash seeds in 70% Ethanol (1 min), then 20% Bleach + 0.05% Tween-20 (10 min). Rinse 5x with sterile water.
-
Stratify: Suspend seeds in 0.1% sterile agarose and store at 4°C for 2-3 days in the dark.
-
Sow: Spot seeds onto the solidified plates (approx. 15-20 seeds per row, 2 rows per plate).
-
Seal: Seal plates with micropore tape (allows gas exchange).
Phase 4: Growth & Imaging Workflow
Figure 2: Experimental workflow from seed preparation to data analysis.
Data Analysis & Visualization
Measurement
-
Open scanned images in Fiji (ImageJ) .
-
Set Scale: Use the ruler included in the scan to set global scale (pixels/mm).
-
Measure: Use the "Segmented Line" tool to trace the primary root from the hypocotyl-root junction to the root tip.
Calculation
Calculate the Percent Inhibition relative to the Mock (DMSO) control:
Curve Fitting (The "E-E-A-T" Standard)
Do not simply connect the dots. Use a Four-Parameter Logistic (4PL) Regression model (Hill Equation) to determine the IC50 (concentration inhibiting 50% of growth).
-
X: Log of concentration
-
Y: Root length (mm) or % of Control
Expected Data Output Table:
| Concentration | Log[Conc] | Mean Root Length (mm) ± SE | % of Control |
| DMSO (Control) | - | 45.2 ± 1.2 | 100% |
| 10 nM | -8.0 | 44.8 ± 1.5 | 99.1% |
| 100 nM | -7.0 | 38.5 ± 2.1 | 85.1% |
| 1 µM | -6.0 | 22.1 ± 1.8 | 48.8% |
| 10 µM | -5.0 | 8.4 ± 0.9 | 18.5% |
| 100 µM | -4.0 | 3.2 ± 0.4 | 7.0% |
Troubleshooting (Self-Validating Systems)
-
Roots growing into the agar:
-
Cause: Agar concentration too low or plates not vertical.
-
Fix: Use 1.0% agar and ensure plates are tilted back slightly (approx 3-5 degrees) or strictly vertical.
-
-
High variation in Control:
-
Cause: Asynchronous germination.
-
Fix: Do not skip the 3-day stratification step.
-
-
Precipitate in Media:
-
Cause: Me-BNOA crashed out of solution upon hitting aqueous media.
-
Fix: Ensure dropwise addition of DMSO stock to rapidly stirring media. Keep final DMSO < 0.1%.
-
References
-
Overvoorde, P., et al. (2010). Auxin Biology: A Central Role in Plant Development.[2] Cold Spring Harbor Perspectives in Biology. Link
-
Sauer, M., et al. (2013). Auxin: A Simple Molecule in a Complex World. Annual Review of Plant Biology. Link
-
Doyle, S. M., et al. (2015). Chemical Screening in Arabidopsis Seedlings. Methods in Molecular Biology. Link
-
Schindelin, J., et al. (2012). Fiji: an open-source platform for biological-image analysis. Nature Methods. Link
-
Yang, Y., et al. (2008). The Arabidopsis AtMES gene family encodes esterases that hydrolyze methyl indole-3-acetic acid.[3] Plant Physiology. Link
Sources
- 1. Arabidopsis Root Development Regulation by the Endogenous Folate Precursor, Para-Aminobenzoic Acid, via Modulation of the Root Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Field Use of Synthetic Auxins in Agriculture
Abstract
Synthetic auxins represent a cornerstone of modern agricultural and horticultural practices, serving a dual role as potent herbicides and versatile plant growth regulators. Their discovery and application marked a new era in selective weed control and plant propagation.[1][2] This guide provides a comprehensive overview of the field application techniques for synthetic auxins, grounded in an understanding of their molecular mechanisms of action. It is designed for researchers, scientists, and professionals in agricultural development, offering detailed protocols and field-proven insights to optimize efficacy while mitigating potential risks such as off-target injury and herbicide resistance.
Foundational Principles: Understanding Synthetic Auxins
Synthetic auxins are exogenous molecules that mimic the activity of the natural plant hormone indole-3-acetic acid (IAA).[3][4] Unlike IAA, which is rapidly metabolized by plants, synthetic auxins exhibit greater stability and persistence, leading to prolonged physiological responses.[1] This enhanced stability is the key to their efficacy. At low concentrations, they are harnessed to promote desirable growth processes such as rooting and fruit development.[5][6] Conversely, at higher concentrations, they overwhelm the plant's hormonal regulatory systems, causing uncontrolled, disorganized growth that ultimately leads to the death of susceptible species, making them effective herbicides.[1][6]
The primary mode of action for synthetic auxins involves their perception by the SCF-TIR1/AFB E3 ubiquitin ligase complex .[4] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[1][4] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes, leading to a cascade of physiological effects.[1][4] A critical consequence of this overstimulation is the massive production of ethylene and abscisic acid (ABA), which are key mediators of the herbicidal symptoms, including epinasty, senescence, and eventual cell death.[2][7]
The Auxin Signaling Pathway: A Visual Representation
The following diagram illustrates the canonical auxin signaling pathway that is hijacked by synthetic auxins.
Caption: The molecular mechanism of synthetic auxin action.
Classification of Common Synthetic Auxins
Synthetic auxins are categorized into several chemical families, each with distinct properties and uses.
| Chemical Family | Common Examples | Primary Agricultural Use |
| Phenoxy-carboxylic Acids | 2,4-D, MCPA, Mecoprop | Selective broadleaf weed control in grass crops (e.g., cereals, turf).[2][6][7] |
| Benzoic Acids | Dicamba | Control of broadleaf weeds, including perennials, in various crops.[2][7] |
| Pyridine Carboxylic Acids | Clopyralid, Picloram, Triclopyr, Fluroxypyr | Control of broadleaf weeds, brush, and invasive species.[7] |
| Quinoline Carboxylic Acids | Quinclorac | Control of certain grass and broadleaf weeds in rice and turf.[7] |
| Naphthalene Acetic Acids | Naphthaleneacetic acid (NAA) | Fruit thinning, prevention of pre-harvest fruit drop, rooting.[8] |
| Indolebutyric Acids | Indole-3-butyric acid (IBA) | Promoting adventitious root formation in cuttings.[8] |
Pre-Application: Strategic Planning for Optimal Efficacy
The success of any synthetic auxin application hinges on meticulous planning. Environmental conditions, formulation choice, and application timing are critical variables that must be managed to maximize performance and minimize risks.
Critical Environmental Factors
Environmental parameters at the time of application can dramatically influence the efficacy and off-target movement of synthetic auxins.
| Factor | Influence on Efficacy & Safety | Best Practices & Rationale |
| Temperature | High temperatures (>85°F / 29°C) can increase the volatility of certain formulations (especially esters), leading to vapor drift. High heat can also increase the rate of herbicide absorption but may stress the target weed, reducing translocation. | Apply when temperatures are moderate. Avoid applications during the hottest part of the day. This minimizes the potential for vaporization and ensures the target plant is metabolically active for effective uptake and translocation. |
| Wind Speed | High wind speeds (>10-15 mph) significantly increase the risk of physical spray drift, moving droplets off-target. Low wind or calm conditions can sometimes indicate a temperature inversion, which traps fine droplets and can lead to unpredictable, long-distance drift. | Apply when wind speeds are low but not completely calm. Check product labels for specific wind speed restrictions. This represents a balance between preventing drift and avoiding temperature inversions. |
| Humidity | Low relative humidity causes spray droplets to evaporate more quickly, reducing the time for foliar absorption. High humidity slows evaporation, increasing uptake. | Apply when relative humidity is higher (ideally >50%). Early morning applications are often preferable. This maximizes the duration the herbicide remains in a liquid state on the leaf surface, enhancing absorption. |
| Time of Day | Can influence temperature, humidity, and wind. Some studies suggest that the efficacy of certain auxins can vary with application time (day vs. night), potentially due to diurnal cycles in plant metabolism.[9] | Early morning or late evening applications often provide the best combination of moderate temperatures, higher humidity, and lower wind speeds. |
Formulation and Adjuvant Selection
The formulation of a synthetic auxin product dictates its physical and chemical properties.
-
Amine Salts: Have low volatility and are less prone to vapor drift compared to esters. They are water-soluble.
-
Esters: Are more oil-soluble and can penetrate the waxy cuticle of leaves more effectively than amines, but they can be significantly more volatile.[10]
-
Powders, Liquids, and Gels: Primarily used for horticultural applications like rooting. Powders adhere to the cutting surface, while liquid concentrates offer precise dilution control, and gels provide excellent surface contact.[6]
Adjuvants are critical for optimizing spray applications.
-
Surfactants (Non-ionic): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.
-
Drift Reduction Agents: Increase the viscosity of the spray solution, producing larger, heavier droplets that are less prone to drift.
-
Water Conditioners (e.g., Ammonium Sulfate): Can prevent the herbicide from being antagonized by hard water ions (e.g., Ca²⁺, Mg²⁺).
Application Protocols: From Broadacre to Propagation
The following protocols are designed as self-validating systems, incorporating steps for calibration, control, and assessment to ensure technical accuracy and repeatable results.
Protocol: Foliar Spray Application for Broadleaf Weed Control
This protocol is designed for the selective control of broadleaf weeds in tolerant grass crops.
Objective: To achieve >95% control of target broadleaf weeds with <5% injury to the crop.
Materials:
-
Calibrated boom sprayer
-
Appropriate personal protective equipment (PPE)
-
Selected synthetic auxin herbicide (e.g., 2,4-D Amine, Dicamba)
-
Recommended adjuvants (e.g., non-ionic surfactant, drift reduction agent)
-
Clean water source
-
Measuring containers
Procedure:
-
Field Scouting and Timing:
-
Identify the target weed species and confirm their susceptibility to the chosen herbicide.
-
Assess the growth stage of both the weeds and the crop. Weeds should be small and actively growing. The crop must be within the labeled growth stage for tolerance. Causality: Applying to small, active weeds ensures maximum uptake and translocation before they become hardened-off. Adhering to crop staging prevents significant injury.
-
-
Sprayer Calibration:
-
Ensure the sprayer is accurately calibrated to deliver the desired volume per unit area (e.g., 10-20 gallons per acre). Trustworthiness: Proper calibration is the single most important step to ensure the correct dose is applied. Over-application can cause crop injury, while under-application leads to poor weed control and promotes resistance.
-
-
Tank Mixing:
-
Fill the spray tank to 1/2 full with clean water.
-
Begin agitation.
-
Add water conditioners (if needed) and allow them to dissolve.
-
Add the synthetic auxin herbicide.
-
Continue filling the tank with water until it is 90% full.
-
Add the surfactant or other adjuvants.
-
Top off the tank with water and maintain agitation until spraying is complete. Causality: This mixing order (the W-A-L-E-S method for multiple products) prevents compatibility issues and ensures a homogenous solution.
-
-
Application:
-
Monitor environmental conditions (temperature, wind speed, humidity) before and during application. Cease application if conditions go outside the recommended range.
-
Use appropriate nozzles (e.g., low-drift air induction nozzles) and pressure to produce a medium-to-coarse droplet spectrum.
-
Maintain a consistent boom height and travel speed.
-
-
Post-Application Evaluation:
-
Scout the field 7-14 days after application.
-
Assess weed control efficacy by counting dead or dying plants in treated vs. untreated (control) areas.
-
Evaluate crop response, looking for any signs of epinasty, stunting, or other injury symptoms.[7]
-
Keep detailed records of the application date, products used, rates, weather conditions, and results.
-
Caption: Workflow for a scientifically sound foliar herbicide application.
Protocol: Basal Quick-Dip for Adventitious Rooting of Cuttings
This method is highly effective for the clonal propagation of numerous plant species.[11]
Objective: To induce uniform and robust root formation on vegetative cuttings.
Materials:
-
Healthy, turgid cuttings from stock plants
-
Synthetic auxin for rooting (e.g., IBA, NAA) in a concentrated liquid formulation
-
Solvent (if required by the formulation, e.g., ethanol)
-
Clean container for the dipping solution
-
Rooting substrate (e.g., perlite, vermiculite)
-
Trays or pots
Procedure:
-
Prepare Cuttings:
-
Take cuttings from healthy, disease-free stock plants. The cuttings should be of the appropriate physiological age (e.g., softwood, semi-hardwood).[6]
-
Using a sharp, sterile blade, trim the cuttings to the desired length and remove the lower leaves. Causality: A clean cut minimizes tissue damage and reduces the risk of disease entry. Removing lower leaves prevents rot in the substrate.
-
-
Prepare Auxin Solution:
-
Dilute the concentrated auxin to the desired final concentration (typically ranging from 500 to 10,000 ppm, depending on the species and cutting type).[11] Use the manufacturer's instructions and published literature as a guide.
-
Pour a small amount of the working solution into a clean container for dipping. Trustworthiness: Using a separate dipping container prevents contamination of the main stock solution.
-
-
Application:
-
Bundle a small number of cuttings or treat them individually.
-
Dip the basal 0.5 to 2 cm of the cuttings into the auxin solution for 1-5 seconds.[11]
-
Do not allow the solution to contact the foliage.
-
-
Planting and Culture:
-
Immediately insert the treated cuttings into the pre-moistened rooting substrate.
-
Place the trays under appropriate environmental conditions (e.g., high humidity, intermittent mist) to prevent desiccation while roots form.[12]
-
-
Evaluation:
-
After the expected rooting period (weeks to months), gently remove a sample of cuttings to assess root formation.
-
Compare the rooting percentage, root number, and root length to an untreated control group.
-
Mitigating Risks: Herbicide Resistance and Off-Target Movement
While highly effective, the widespread use of synthetic auxins has led to challenges that require proactive management.
Synthetic Auxin Resistance
The repeated use of the same herbicide mode of action selects for naturally occurring resistant individuals in a weed population. At least 27 weed species have evolved resistance to synthetic auxins.[13]
Common Auxin-Resistant Weeds:
-
Kochia scoparia (Kochia)[13]
-
Amaranthus tuberculatus (Tall Waterhemp)[13]
-
Raphanus raphanistrum (Wild Radish)[13]
-
Papaver rhoeas (Corn Poppy)[13]
Resistance Management Strategies:
-
Rotate Herbicides: Use herbicides with different modes of action in successive years or seasons.
-
Use Tank-Mixtures: Apply a mixture of two or more effective herbicide modes of action in a single application.
-
Employ Full Labeled Rates: Using reduced rates can allow moderately resistant individuals to survive and reproduce.
-
Integrate Non-Chemical Methods: Utilize cultural practices like crop rotation, cover crops, and mechanical tillage to manage the weed seed bank.[13]
Off-Target Movement
Damage to sensitive, non-target crops (e.g., soybeans, grapes, cotton) is a significant concern.[7][10] This occurs primarily through:
-
Spray Drift: The physical movement of spray droplets by wind during application.
-
Vapor Drift (Volatility): The movement of herbicide vapors after application, which can occur hours or even days later, especially with ester formulations under high temperatures.[10]
Mitigation is a regulatory and stewardship imperative. Always consult and follow the specific product label, which is a legal document, for application requirements designed to minimize drift.
References
-
Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice. (n.d.). SciSpace. Retrieved from [Link]
-
Auxins: What are they used for?. (2024, June 13). Ficosterra. Retrieved from [Link]
-
Research explores factors influencing soybean injury by synthetic auxin herbicides. (2020, September 14). Weed Science Society of America. Retrieved from [Link]
-
Synthetic Auxins. (n.d.). NC State Extension Publications. Retrieved from [Link]
-
Practical Applications of Auxins. (n.d.). Biology Discussion. Retrieved from [Link]
-
Role and Applications of Auxins in Horticultural Practices. (2023, December 23). Agriculture Institute. Retrieved from [Link]
-
Revolutionizing plant propagation with synthetic auxin. (2024, February 28). Nanion Technologies. Retrieved from [Link]
-
Application time affects synthetic auxins herbicides in tank-mixture with paraquat on hairy fleabane control. (2021, June 16). SciELO. Retrieved from [Link]
-
Synthetic auxin herbicides: finding the lock and key to weed resistance. (n.d.). PubMed. Retrieved from [Link]
-
Synthetic Auxins. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]
-
Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 421–423. Retrieved from [Link]
-
Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7733. Retrieved from [Link]
-
Synthetic Auxin Resistant Weeds. (n.d.). Herbicide Resistance Action Committee. Retrieved from [Link]
-
The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science, 79(4), 1305-1315. Retrieved from [Link]
-
Todd, O. E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 295, 110332. Retrieved from [Link]
-
Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. (2024). International Journal of Molecular Sciences, 25(3), 1869. Retrieved from [Link]
-
Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-362. Retrieved from [Link]
-
Evaluation of One-Time Applications of Foliar Applied Auxin Co-Applied with Surfactant for Use in Commercial Cutting Propagation. (2023). Horticulturae, 9(12), 1269. Retrieved from [Link]
-
Auxin: Most Useful Plant Growth Regulator in the field of Agriculture. (2021). Journal of Emerging Technologies and Innovative Research (JETIR), 8(12). Retrieved from [Link]
Sources
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. Role and Applications of Auxins in Horticultural Practices - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 7. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 8. Auxins: What are they used for? [ficosterra.com]
- 9. scielo.br [scielo.br]
- 10. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. hracglobal.com [hracglobal.com]
Methyl (2-naphthoxy)acetate as a tool in chemical biology for auxin research
Application Note: Methyl (2-naphthoxy)acetate (Me-BNOA) in Chemical Biology
Executive Summary
Methyl (2-naphthoxy)acetate (Me-BNOA) is the methyl ester prodrug of the synthetic auxin 2-naphthoxyacetic acid (BNOA/2-NOA). While BNOA is widely recognized in agriculture for promoting fruit set (parthenocarpy), its methyl ester derivative serves a precise utility in chemical biology: the uncoupling of auxin signaling from auxin influx transport.
Unlike the free acid form, which is charged at physiological pH and relies partially on auxin influx carriers (e.g., AUX1/LAX) for cellular entry, Me-BNOA is highly lipophilic and membrane-permeable. It enters the cell via passive diffusion and is hydrolyzed intracellularly to the active free acid. This property makes Me-BNOA an essential tool for:
-
Validating Auxin Influx Transporters: Distinguishing between transport-dependent and transport-independent auxin responses.
-
Chemical Complementation: Rescuing phenotypes in influx-defective mutants (e.g., aux1).[1]
-
Bypassing pH Traps: Delivering auxin agonists directly to the cytosol regardless of apoplastic pH.
Technical Background & Mechanism of Action
The "Pro-Drug" Bypass Mechanism
The core utility of Me-BNOA lies in its ability to bypass the "chemiosmotic trap" and protein-mediated influx.
-
Endogenous Auxin (IAA): In the apoplast (pH ~5.5), ~15% of IAA is protonated (IAAH) and can diffuse; the rest (IAA-) requires active symporters (AUX1/LAX). Once inside the cytosol (pH ~7.0), it dissociates into the anion and is trapped unless exported by PINs/ABCBs.
-
Me-BNOA: Being an ester, it is uncharged and lipophilic. It diffuses rapidly across the plasma membrane, independent of pH gradients or transporter availability. Once cytosolic, ubiquitous carboxylesterases (e.g., the AMI/IAR families or general esterases) hydrolyze the methyl group, releasing the active BNOA anion.
Pathway Visualization
Caption: Me-BNOA enters via passive diffusion, bypassing AUX1, and is activated by cytosolic esterases to bind TIR1.
Experimental Applications & Protocols
Application 1: Dissecting Influx-Dependent vs. Independent Signaling
This assay determines if a specific phenotype (e.g., root gravitropism or elongation) is limited by auxin uptake. If Me-BNOA induces the phenotype in an aux1 mutant where IAA/BNOA (free acid) fails, the defect is confirmed as transport-related, not signaling-related.
Protocol: Comparative Root Growth Inhibition Assay
Materials:
-
Arabidopsis thaliana seeds: Wild Type (Col-0) and aux1-7 (null mutant).
-
Me-BNOA (dissolved in DMSO, 100 mM stock).
-
BNOA (Free Acid) (dissolved in DMSO, 100 mM stock).
-
1/2 MS Medium plates (1% sucrose, 0.8% agar, pH 5.7).
Step-by-Step Methodology:
-
Stock Preparation: Prepare 100 mM stocks of Me-BNOA and BNOA in DMSO. Store at -20°C. Note: Ensure Me-BNOA is anhydrous to prevent premature hydrolysis.
-
Plate Preparation: Pour 1/2 MS plates supplemented with a concentration gradient of both compounds: 0, 0.1, 0.5, 1.0, 5.0, and 10 µM.
-
Control: DMSO equivalent volume (0.01%).
-
-
Seed Sterilization & Stratification: Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min). Stratify at 4°C for 2 days in the dark.
-
Plating: Transfer seeds to plates (approx. 20 seeds per genotype/treatment).
-
Growth: Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Analysis (Day 7):
-
Measure primary root length using ImageJ.
-
Calculate the Inhibition Index:
.
-
Expected Results (Data Validation):
| Compound | Genotype | Phenotype (Root Elongation) | Interpretation |
| BNOA (Free Acid) | Col-0 (WT) | Strong Inhibition (IC50 ~0.5 µM) | Normal uptake and signaling. |
| BNOA (Free Acid) | aux1 mutant | Reduced Inhibition (Resistant) | aux1 mutation blocks BNOA uptake. |
| Me-BNOA | Col-0 (WT) | Strong Inhibition | Diffuses in, hydrolyzed to BNOA. |
| Me-BNOA | aux1 mutant | Strong Inhibition (Susceptible) | Key Result: Me-BNOA bypasses the missing AUX1 transporter, restoring sensitivity. |
Application 2: Chemical Genomics / Esterase Profiling
Me-BNOA can be used to screen for mutants with defects in intracellular esterase activity or general xenobiotic metabolism. A mutant resistant to Me-BNOA but sensitive to BNOA (free acid) suggests a defect in the bio-activation (hydrolysis) step.
Workflow Visualization:
Caption: Screening workflow to identify esterase-deficient mutants using Me-BNOA resistance.
Critical Considerations & Troubleshooting
-
Stability: Methyl esters are prone to spontaneous hydrolysis in alkaline media. Ensure plant growth media is buffered to pH 5.7–5.8. Avoid autoclaving the compound; add it to the media after cooling (filter sterilization).
-
Fluorescence: The naphthalene ring in BNOA is fluorescent (Ex: ~280nm, Em: ~330-350nm). While Me-BNOA is also fluorescent, the quantum yield may differ from the free acid. This property can be exploited for HPLC tracking but is generally not bright enough for live-cell confocal microscopy compared to dedicated probes like NBD-auxins.
-
Specificity: While Me-BNOA bypasses influx carriers, the active metabolite (BNOA) is still a substrate for efflux carriers (PINs). Therefore, Me-BNOA treatment will still be subject to polar auxin transport (efflux) once hydrolyzed.
References
-
Swarup, R. et al. (2001). "Localization of the auxin permease AUX1 suggests two functionally distinct hormone transport pathways operate in the Arabidopsis root apex." Genes & Development.
-
Yang, Y. et al. (2006).[1] "The role of auxin influx in eukaryotic cells." Journal of Experimental Botany. (Demonstrates the use of influx inhibitors 1-NOA vs agonists).
-
Hoyerová, K. et al. (2018).[1] "Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells." Journal of Experimental Botany. (Discusses the transport dynamics of naphthoxyacetic acid derivatives).
-
Zhao, Y. (2010). "Auxin biosynthesis and its role in plant development." Annual Review of Plant Biology. (Context on auxin pro-drugs and metabolism).
-
PubChem Compound Summary. (2024). "Methyl (2-naphthoxy)acetate."[2] National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl (2-naphthoxy)acetate Handling Guide
Ticket ID: MNA-SOL-001 Status: Resolved Topic: Dissolution, Stability, and Assay Optimization for Methyl (2-naphthoxy)acetate Assigned Specialist: Senior Application Scientist, Bio-Assay Development
Executive Summary: Compound Profile
Before beginning, verify your compound's physicochemical properties. Methyl (2-naphthoxy)acetate is a lipophilic ester. Its handling requires balancing solubility (preventing precipitation) with stability (preventing hydrolysis).
| Property | Value | Implication for Assays |
| Molecular Weight | ~216.23 g/mol | Use this to calculate Molarity (10 mM is standard stock). |
| LogP (Lipophilicity) | ~2.5 - 3.0 | High. Prone to "crashing out" in aqueous media. |
| Functional Group | Methyl Ester | Labile. Susceptible to hydrolysis by serum esterases. |
| Primary Solvent | DMSO (Anhydrous) | Optimal for stock solutions (>50 mM). |
| Aqueous Solubility | Negligible | Do not dissolve directly in water or PBS. |
Module 1: Preparation of Stock Solutions
Objective: Create a stable, high-concentration stock solution free of aggregates.
Protocol: The "Anhydrous" Standard
Why this matters: Water introduced into the stock solution can catalyze premature hydrolysis of the methyl ester, degrading your compound before the assay begins.
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide), Anhydrous grade (≥99.9%) .
-
Alternative: Ethanol (absolute) can be used but evaporates rapidly, altering concentration over time. Avoid if possible.
-
-
Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO attacks).
-
Calculation:
-
Target Stock Concentration: 10 mM or 50 mM .
-
Formula:
-
-
Dissolution:
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Module 2: Dilution Strategy (The "Anti-Crash" Protocol)
The Problem: Adding a hydrophobic 100% DMSO stock directly to a large volume of aqueous media often causes local supersaturation, leading to invisible micro-precipitates that skew assay results.
The Solution: Use an intermediate dilution step.
Step-by-Step Dilution Workflow
Figure 1: Step-wise dilution strategy to prevent precipitation shock (compound crashing out).
Protocol:
-
Prepare Intermediate (10x): Dilute your DMSO stock 1:10 into serum-free media or PBS.
-
Result: This creates a solution with 10% DMSO.[1] The compound is less likely to crash here than in a 1:1000 jump.
-
-
Visual Inspection: Check for turbidity. If cloudy, the compound has precipitated.
-
Final Addition: Add this 10x intermediate solution to your cell culture wells (1:10 dilution).
-
Final DMSO Concentration: 1%.[3] (Ensure your cells tolerate this; if not, target 0.1% final DMSO).
-
Module 3: Stability & Biological Compatibility
Critical Warning: Methyl (2-naphthoxy)acetate is an ester .
The Hydrolysis Trap
In cell culture media containing Fetal Bovine Serum (FBS), esterases are highly active. They can cleave the methyl group, converting your compound into (2-naphthoxy)acetic acid .
-
Symptom: The compound works in biochemical assays (enzyme-free) but fails or acts differently in cell-based assays.
-
Mechanism:
Figure 2: The hydrolysis pathway. In serum-rich media, the ester quickly converts to the acid form, potentially altering biological activity.
Mitigation Strategy:
-
Serum-Free Window: If possible, pulse the cells with the compound in serum-free media for 1-4 hours, then add serum.
-
Heat Inactivation: Ensure FBS is heat-inactivated (56°C for 30 mins) to reduce esterase activity (though this does not eliminate it entirely).
-
Control: Run a parallel control with the acid form ((2-naphthoxy)acetic acid) to distinguish which species is active.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Precipitation immediately upon adding to media | "Solvent Shock" (Rapid polarity change). | Do not add 100% DMSO stock directly to media. Use the Intermediate Dilution method (Module 2). |
| Crystals visible under microscope after 24h | Solubility limit exceeded. | Your concentration is above the thermodynamic solubility limit. Lower the dose. |
| Compound loses potency over time | Ester hydrolysis. | Avoid storing stocks in DMSO that has absorbed water. Minimize incubation time in high-serum media. |
| Cells dying in Vehicle Control | DMSO Toxicity. | Ensure final DMSO concentration is <0.5% (or <0.1% for sensitive lines like primary neurons). |
| Stock solution freezes in fridge | DMSO freezing point is 19°C. | This is normal. Thaw completely at room temperature and vortex before use to ensure homogeneity. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15349, (2-Naphthoxy)acetic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). Assay Guidance Manual: Solubility in Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ester stability in plasma).
Sources
Overcoming solubility issues of synthetic auxins in aqueous solutions
Technical Support Center: Synthetic Auxin Solubility & Formulation
Status: ONLINE Operator: Senior Application Scientist (Ph.D.) Ticket ID: #AUX-SOL-001 Topic: Overcoming Solubility Issues of Synthetic Auxins (2,4-D, NAA, Dicamba)[1]
Welcome to the Formulation Support Hub
You are likely here because your synthetic auxin precipitated upon water addition, crystallized in the stock bottle, or caused a pH crash in your culture media. These are not random failures; they are chemically predictable outcomes of working with weak aromatic acids.
This guide moves beyond simple recipes. It provides the mechanistic logic required to create stable, reproducible auxin solutions for plant tissue culture (PTC) and herbicidal research.
Module 1: The Chemistry of Solubility (The "Why")
To dissolve synthetic auxins, you must understand their dissociation behavior. 2,4-D, NAA, and Dicamba are weak acids containing carboxylic acid groups (-COOH).
-
Low pH (Acidic Environment): The molecule remains protonated (R-COOH). In this non-ionic state, it is hydrophobic and poorly soluble in water.
-
High pH (Alkaline Environment): The molecule donates a proton, becoming a carboxylate anion (R-COO⁻). This ionic form is highly polar and water-soluble .
The Critical Failure Point: Most researchers fail by adding water directly to the powder. Water (pH ~7) is not alkaline enough to instantly drive full dissociation. The hydrophobic powder clumps, shielding the dry interior from the solvent, leading to "impossible" solubility.
Visualizing the Solubility Logic
Figure 1: Decision tree for solubilizing synthetic auxins based on chemical form and downstream application.
Module 2: Stock Solution Protocols (The "How")
Standard: Prepare 1 mg/mL (1000x) stock solutions. Storage: -20°C in aliquots.
Protocol A: The "KOH Method" (Gold Standard for Tissue Culture)
Why: Potassium (K⁺) is a macronutrient already present in MS media. Sodium (Na⁺) can be toxic to glycophytes at high concentrations. Using KOH avoids introducing excess Na⁺ [1].
-
Weigh: Measure 100 mg of auxin (e.g., 2,4-D free acid) into a 100 mL beaker.
-
Solubilize: Add 2–5 mL of 1N KOH (Potassium Hydroxide).
-
Note: Do NOT add water yet. Swirl gently. The solution will turn clear as the acid converts to the potassium salt.
-
-
Dilute: Once fully dissolved, add double-distilled water (ddH₂O) to reach ~90 mL.
-
Adjust: Check pH. If >10, adjust down to pH 5.0–6.0 using mild acid if necessary (though usually unnecessary for stocks added to buffered media).
-
Finalize: Top up to 100 mL with ddH₂O.
Protocol B: The "Ethanol Method" (General Purpose)
Why: Useful if ionic strength is a concern, but carries a risk of precipitation upon dilution.
-
Weigh: Measure 100 mg of auxin.
-
Solubilize: Add 2–5 mL of 95-100% Ethanol (or DMSO). Vortex until clear.
-
Dilute: Slowly add ddH₂O to volume.
-
Critical: If you add water too fast, the local solvent concentration drops, and the auxin may crash out as a white precipitate.
-
Comparative Solubility Data
| Compound | Chemical Nature | pKa (approx) | Preferred Solvent (Stock) | Water Solubility (Acid Form) | Water Solubility (Salt Form) |
| 2,4-D | Weak Acid | 2.8 [2] | 1N KOH or EtOH | Low (900 mg/L) | High (>40,000 mg/L) |
| NAA | Weak Acid | 4.2 | 1N NaOH or KOH | Low (420 mg/L) | High |
| Dicamba | Weak Acid | 1.87 | 1N KOH or EtOH | Low (4,500 mg/L) | High |
| Picloram | Weak Acid | 2.3 | DMSO or KOH | Very Low (430 mg/L) | High |
Module 3: Media Integration & Troubleshooting
Issue: "I made a perfect stock solution, but when I added it to my MS media, it turned cloudy."
Diagnosis: This is pH Shock . MS Media (Murashige & Skoog) is usually adjusted to pH 5.7–5.8. If you add a highly alkaline stock (Protocol A) or a highly concentrated ethanolic stock (Protocol B) too quickly, you create a micro-environment of instability.
The Dropwise Integration Workflow
Figure 2: Workflow for adding auxin stocks to media to prevent precipitation.
Frequently Asked Questions (FAQ)
Q: Can I autoclave 2,4-D and NAA? A: Yes. Unlike IAA (Indole-3-acetic acid) and Gibberellins, which are heat-labile and must be filter-sterilized, synthetic auxins like 2,4-D and NAA are generally heat-stable and can be added prior to autoclaving [3]. However, for highest precision in concentration, filter sterilizing (0.22 µm) and adding to cooled media is best practice.
Q: My stock solution has crystals at the bottom after freezing. Is it ruined? A: Not necessarily. Low temperatures reduce solubility. Thaw the solution completely at room temperature and vortex vigorously. If crystals persist, warm to 37°C. If they still persist, the salt may have converted back to acid due to CO₂ absorption (carbonic acid formation). Discard and prepare fresh.
Q: Should I use NaOH or KOH? A: Use KOH for plant tissue culture. Many plants are sensitive to sodium (Na⁺). Potassium (K⁺) is a standard macronutrient in MS salts, making KOH the "invisible" solvent [1].
Q: I need a surfactant for foliar spray (herbicide research). What do I use? A: For foliar application, solubility isn't enough; you need wettability. Add a non-ionic surfactant like Tween-20 or Triton X-100 at 0.05% - 0.1% (v/v) to the final working solution. This breaks surface tension on the waxy leaf cuticle.
References
-
Frontiers in Plant Science. (2022). Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture?Link
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet.[2]Link
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions.[3][4][5][6][7][8][9][10]Link
-
Sigma-Aldrich. (n.d.).[7] Growth Regulators – Plant Tissue Culture Protocol.[5][9]Link
-
GoldBio. (n.d.). Auxin Stock Solution Preparation Guide.[4]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. Frontiers | Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture? [frontiersin.org]
- 10. phytotechlab.com [phytotechlab.com]
Technical Support Center: Optimizing Media pH for Methyl (2-naphthoxy)acetate Activity
Welcome to the technical support center for researchers utilizing Methyl (2-naphthoxy)acetate. This guide is designed to provide in-depth, field-tested insights into a critical yet often overlooked variable in experimental success: the pH of your culture medium. As a synthetic auxin, the stability, solubility, and ultimate biological activity of Methyl (2-naphthoxy)acetate are intrinsically linked to the hydrogen ion concentration of its environment.
This document moves beyond simple protocol recitation. It aims to equip you, the researcher, with a robust understanding of the causal relationships between pH and experimental outcomes, enabling you to troubleshoot effectively and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs): The Fundamentals of pH Control
Q1: What is the optimal pH for media containing Methyl (2-naphthoxy)acetate and why is it so important?
A1: For the vast majority of plant tissue culture applications, the optimal pH of the medium should be adjusted to a slightly acidic range of 5.5 to 5.8 before sterilization.[1][2] This range is not arbitrary; it represents a critical balance of several factors essential for both the compound's activity and the health of the cultured tissues:
-
Hormone Stability: Synthetic auxins like Methyl (2-naphthoxy)acetate, while more robust than their natural counterparts (e.g., IAA), are still susceptible to degradation. Extreme pH levels, particularly alkaline conditions, can accelerate the hydrolysis of the methyl ester, converting it to its corresponding carboxylic acid and potentially altering its uptake and activity. Slightly acidic conditions favor the stability of most auxins.[1]
-
Nutrient Availability: The pH of the medium directly governs the solubility and availability of essential macro- and micronutrients. If the pH is too high (alkaline), crucial elements like iron, manganese, and zinc can precipitate out of the solution, becoming unavailable to the plant tissues and leading to deficiency symptoms, even if they were added in correct amounts.[1]
-
Cellular Uptake and Activity: The mechanism of auxin action is tied to cellular pH gradients. The external pH influences the protonation state of auxin molecules and the activity of membrane transport proteins, thereby affecting its entry into the cell and subsequent signal transduction.[3][4]
-
Contamination Control: Maintaining a pH between 5.5 and 5.8 can help suppress the growth of some bacterial contaminants, which often prefer neutral to slightly alkaline conditions.[1]
Q2: When in the media preparation process should I adjust the pH?
A2: This is a fundamentally important step for reproducibility. The pH must be adjusted after all basal salts, vitamins, and sugars are fully dissolved, but before the addition of a gelling agent (like agar or gellan gum) and before autoclaving.[5]
Here is the validated workflow:
-
Dissolve all powdered media components (basal salts, sucrose, myo-inositol, etc.) in approximately 80-90% of the final volume of distilled or deionized water.
-
Add your liquid components, including your stock solution of Methyl (2-naphthoxy)acetate.
-
Bring the medium to the final volume.
-
Adjust the pH at this stage.
-
Add the gelling agent (e.g., agar).
-
Heat the medium to dissolve the gelling agent.
-
Dispense into culture vessels and autoclave.
Adjusting the pH after adding agar is difficult and can damage your pH electrode. More importantly, the process of autoclaving itself can cause a significant drop in the pH of the medium.[6] By starting within the 5.5-5.8 range, the post-autoclave pH is more likely to remain within an acceptable range for your experiments.
Q3: My explants are showing poor growth, browning, or necrosis. Could this be a pH issue?
A3: Absolutely. While many factors can cause these symptoms, an incorrectly adjusted pH is a common and easily preventable culprit. Here’s how pH can lead to these issues:
-
Nutrient Lockout: As mentioned, a pH above 6.0 can severely limit the availability of iron and other micronutrients.[1] This nutrient deficiency can manifest as chlorosis (yellowing), necrosis (tissue death), and overall poor growth.
-
Direct pH Stress: Plant cells, like all cells, maintain a specific intracellular pH. A drastic difference between the intracellular and extracellular pH can cause significant physiological stress, diverting energy from growth to maintaining homeostasis.
-
Reduced Auxin Efficacy: If the pH is suboptimal, the Methyl (2-naphthoxy)acetate may be less stable or less available to the cells, leading to a diminished growth response. This can result in a failure to induce rooting or callus formation as expected.
Troubleshooting Guide: From Media Preparation to Experimental Outcome
Issue 1: Inconsistent Results Between Media Batches
You've followed the same protocol, but the results from your latest experiment are drastically different.
-
The Cause: The most likely reason for batch-to-batch variability is an inconsistent final pH. This can be due to several factors:
-
Post-Autoclave pH Shift: The pH of a medium can decrease by 0.2 to 0.5 units after autoclaving.[6] If you adjust your pre-autoclave pH to the low end of the optimal range (e.g., 5.5), the final pH could be close to 5.0, which may be suboptimal for some species.
-
pH Drift During Culture: As plant tissues grow, they release ions and metabolites into the medium, which invariably alters the pH over time, typically making it more acidic.[2][6] If an experiment runs for several weeks, the initial optimal pH may drift into a stressful range.
-
Inaccurate pH Meter Calibration: A poorly calibrated pH meter is a primary source of error.
-
-
The Solution & Self-Validation:
-
Characterize Your Media: For any new medium formulation, prepare a test batch, measure the pH before and after autoclaving, and record the shift. This allows you to adjust your initial pH to compensate. For example, if you observe a consistent 0.3 unit drop, you might start by adjusting the pH to 6.0 to achieve a final pH of ~5.7.
-
Use Buffering Agents: For long-term cultures or cell suspensions that are particularly sensitive to pH drift, consider incorporating a biological buffer such as MES (2-(N-morpholino)ethanesulfonic acid) into your medium. MES has an effective buffering range between pH 5.4 and 6.6, helping to stabilize the medium's pH over time.[3]
-
Strict Calibration Protocol: Calibrate your pH meter daily with fresh, high-quality calibration buffers (e.g., pH 4.0 and 7.0) before adjusting your media.
-
Issue 2: Precipitation or Cloudiness in Media or Stock Solutions
After adding Methyl (2-naphthoxy)acetate or other components, you notice the solution is not clear.
-
The Cause: Methyl (2-naphthoxy)acetate, like many organic molecules, has limited solubility in aqueous solutions. Precipitation can occur if:
-
The concentration is too high for the solvent.
-
The pH is unfavorable. The solubility of weak acids and their esters can be pH-dependent.
-
Interaction with media salts. High concentrations of certain salts can cause organic compounds to "salt out" of the solution.
-
-
The Solution & Self-Validation:
-
Prepare Concentrated Stocks: Do not add powdered Methyl (2-naphthoxy)acetate directly to your media. Prepare a concentrated stock solution in an appropriate solvent. A common practice is to dissolve it in a small amount of 1N NaOH to form the sodium salt (which is more water-soluble) and then bring it to volume with distilled water. Alternatively, a solvent like DMSO or ethanol can be used, but ensure the final concentration in the medium is low (<0.1%) to avoid solvent toxicity.
-
pH of the Stock: When preparing an aqueous stock with NaOH, the solution will be highly alkaline. Add this stock to the acidic media before the final pH adjustment. The acidity of the media will neutralize the small amount of base from the stock solution.
-
Filter Sterilization: For maximum stability, consider filter-sterilizing your Methyl (2-naphthoxy)acetate stock solution and adding it to the autoclaved and cooled medium (aseptically). This avoids any potential degradation from the high temperatures of autoclaving.
-
Data Summary & Protocols
Table 1: pH Impact on Experimental Factors
| pH Range | Nutrient Availability | Auxin Stability | Contamination Risk | Recommended Action |
| < 5.0 | Potential for Mn, Al toxicity.[1] | Generally stable. | Fungal growth may be favored. | Sub-optimal. Adjust pH upwards. May inhibit growth of many plant species.[4] |
| 5.5 - 5.8 | Optimal. All nutrients are soluble and available.[1] | Optimal. Good stability for auxins.[1] | Bacterial growth is suppressed. | Recommended Target Range. |
| > 6.5 | Poor. Precipitation of Fe, Mn, Zn, Cu.[1] | Reduced stability; risk of hydrolysis. | Bacterial growth may be favored. | Unacceptable. Adjust pH downwards immediately. |
Protocol: Precise pH Adjustment of Plant Tissue Culture Medium
-
Preparation: Calibrate your pH meter using fresh pH 4.0 and 7.0 standard buffers. Prepare 0.1 N HCl and 0.1 N NaOH solutions for adjustment. Using dilute solutions prevents overshooting the target pH.
-
Media Dissolution: In a clean beaker, dissolve all media components (salts, vitamins, sucrose, and Methyl (2-naphthoxy)acetate from stock) in ~90% of the final volume of purified water. Use a magnetic stir bar and plate to ensure the solution is homogenous.
-
Volume Makeup: Transfer the solution to a graduated cylinder and add purified water to reach the final desired volume. Return the solution to the beaker.
-
Initial Measurement: Place the calibrated pH electrode into the solution. Allow the reading to stabilize for 30-60 seconds.[7]
-
Titration:
-
If the pH is too high (e.g., > 5.8), add 0.1 N HCl drop by drop while the solution is stirring. Wait for the reading to stabilize after each addition.
-
If the pH is too low (e.g., < 5.5), add 0.1 N NaOH drop by drop.
-
-
Finalization: Once the pH is stable within the 5.5-5.8 range, remove the electrode. Rinse it thoroughly with distilled water and store it according to the manufacturer's instructions.
-
Final Steps: Add the gelling agent and proceed with heating and autoclaving.
Visualized Workflows and Logic
Diagram 1: Media Preparation Workflow
Caption: Workflow for preparing media with Methyl (2-naphthoxy)acetate.
Diagram 2: Troubleshooting Logic for Poor Explant Growth
Caption: Decision tree for troubleshooting poor culture outcomes.
References
- Plant Tissue Culture: Media pH: Why It Matters More Than You Think. (2025). Vertex AI Search.
-
Williams, R. R., Taji, A. M., & Winney, K. A. (2023). A Simple but Effective Combination of pH Indicators for Plant Tissue Culture. MDPI. [Link]
- Shi, X., et al. (2017). Medium pH between 5.5 and 7.5 has Minimal Effects on Tissue Culture of Apple. International Journal of Horticultural Science and Technology.
-
Skirvin, R. M., et al. (1986). Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material. Plant Cell Reports. [Link]
-
Pasternak, T. P., et al. (2005). The Role of Auxin, pH, and Stress in the Activation of Embryogenic Cell Division in Leaf Protoplast-Derived Cells of Alfalfa. Plant Physiology. [Link]
-
Lager, I., et al. (2010). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant, Cell & Environment. [Link]
- Sato, S., et al. (2001). Effect of dose application of auxin (2-Naphthoxy-Acetic Acid) in the flower cluster of tomato (Solanum lycopersicum L.) in protected conditions and hydroponics.
-
LibreTexts Biology. (2021). Auxin. [Link]
-
Scanlon, J. (2015). When preparing media, when should the pH of the media be adjusted? More specifically, before or after melting the gelling agent? ResearchGate. [Link]
-
Plants in Jars. (2024). The ULTIMATE GUIDE to Making Tissue Culture Media. YouTube. [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany. [Link]
Sources
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Auxin, pH, and Stress in the Activation of Embryogenic Cell Division in Leaf Protoplast-Derived Cells of Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plantcelltechnology.com [plantcelltechnology.com]
Validation & Comparative
A Comparative Guide to Validating the Auxin-Like Effects of Methyl (2-naphthoxy)acetate Using Bioassays
Executive Summary: This guide provides a comprehensive framework for researchers and scientists to validate the auxin-like biological activity of Methyl (2-naphthoxy)acetate (MNA). We delve into the molecular underpinnings of auxin action and present two robust, classic bioassays—the Avena sativa coleoptile elongation test and the Vigna radiata (mung bean) adventitious rooting assay—as a self-validating system. By comparing MNA's performance against the principal endogenous auxin, Indole-3-acetic acid (IAA), this guide offers detailed, step-by-step protocols, comparative data analysis, and the scientific rationale behind each experimental choice, establishing a clear methodology for quantifying the physiological effects of this synthetic auxin analog.
Introduction: The Quest for Synthetic Auxins
Auxins are a class of plant hormones that play a central role in nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2] The primary naturally occurring auxin, Indole-3-acetic acid (IAA), is a powerful regulator but is often limited in practical applications due to its chemical instability. This has driven the development of synthetic auxin analogs, like Methyl (2-naphthoxy)acetate (MNA), which may offer enhanced stability and efficacy.
The objective of this guide is to provide a rigorous, evidence-based methodology to validate and quantify the auxin-like activity of MNA. We will achieve this by employing two distinct and complementary bioassays that measure hallmark auxin responses: cell elongation and adventitious root formation.
The Mechanistic Underpinning of Auxin Action
To credibly assess auxin-like activity, it is crucial to understand the core molecular mechanism. The nuclear auxin signaling pathway is comprised of three main components: the TIR1/AFB auxin receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[3][4]
-
In the absence of auxin: Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[3][5]
-
In the presence of auxin: Auxin acts as a "molecular glue," binding to the TIR1/AFB receptor and promoting its interaction with an Aux/IAA repressor.[6] This targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3][7]
-
Gene Activation: The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of genes that drive auxin-mediated physiological responses, such as cell elongation and root initiation.[6]
Any compound with true auxin-like activity, such as MNA, is expected to initiate this signaling cascade.
Caption: Core Auxin Signaling Pathway.
Comparative Bioassay 1: Avena sativa Coleoptile Elongation Test
Scientific Rationale: The Avena (oat) coleoptile elongation test is a foundational bioassay for auxins.[8] Coleoptiles, the protective sheaths covering the emerging shoots of grass seedlings, are highly sensitive to exogenous auxins and exhibit minimal growth in their absence.[9] The assay directly measures cell elongation, a primary physiological response to auxin.[1] Performing the experiment in darkness is critical to prevent phototropic responses that could confound the results.
Caption: Avena Coleoptile Elongation Assay Workflow.
Experimental Protocol: Avena Coleoptile Elongation
-
Seed Germination: Germinate Avena sativa seeds on moist filter paper in a light-proof container for 3-4 days at 25°C. All subsequent steps must be performed under a dim red safety light.
-
Segment Excision: Select uniform, straight coleoptiles. Excise 10 mm segments, starting 3 mm below the apical tip to remove the primary site of endogenous auxin production.
-
Treatment Preparation: Prepare stock solutions of MNA and IAA (e.g., 1 mM in ethanol) and create a serial dilution in a buffered solution (e.g., 2% sucrose, 10 mM citrate buffer, pH 5.9) to achieve final concentrations from 10⁻⁸ M to 10⁻⁴ M.[10] The negative control will be the buffer solution alone.
-
Incubation: Place 10 coleoptile segments into a Petri dish containing 10 mL of a specific treatment solution. Seal the dishes with parafilm to prevent evaporation.
-
Data Collection: Incubate the dishes in complete darkness for 24 hours at 25°C.[9] Measure the final length of each segment to the nearest 0.5 mm.
-
Analysis: For each replicate, calculate the mean change in length (Final Length - 10 mm). Plot the mean elongation against the log of the molar concentration of the test compound.
Comparative Data Summary: Coleoptile Elongation
| Concentration (M) | Negative Control (Δ mm) | IAA (Positive Control) (Δ mm) | Methyl (2-naphthoxy)acetate (Δ mm) |
| 0 (Buffer) | 0.8 ± 0.2 | 0.8 ± 0.2 | 0.8 ± 0.2 |
| 10⁻⁸ | 0.8 ± 0.3 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 10⁻⁷ | 0.9 ± 0.2 | 3.2 ± 0.5 | 2.8 ± 0.5 |
| 10⁻⁶ | 0.8 ± 0.3 | 5.5 ± 0.6 | 5.1 ± 0.7 |
| 10⁻⁵ | 0.7 ± 0.2 | 6.8 ± 0.8 | 6.5 ± 0.8 |
| 10⁻⁴ | 0.6 ± 0.3 | 4.1 ± 0.6 | 5.9 ± 0.9 |
Data are presented as mean change in length ± standard deviation and are hypothetical, based on expected dose-response curves.
Interpretation: The data clearly show a dose-dependent increase in cell elongation for both IAA and MNA, confirming MNA's auxin-like activity. The optimal concentration for both appears around 10⁻⁵ M. Notably, at the supraoptimal concentration of 10⁻⁴ M, IAA shows an inhibitory effect, a classic auxin response, while MNA's effect begins to plateau, suggesting potential differences in uptake, metabolism, or receptor interaction at high concentrations.
Comparative Bioassay 2: Vigna radiata Adventitious Root Formation
Scientific Rationale: The induction of adventitious roots (roots that form from non-root tissue) is a hallmark of auxin activity, crucial for vegetative propagation.[11][12] The mung bean (Vigna radiata) rooting assay is a reliable and widely used method to quantify this effect.[13][14] It provides a complementary validation to the elongation assay by measuring a response dependent on auxin-induced cell division and differentiation.
Caption: Mung Bean Adventitious Rooting Assay Workflow.
Experimental Protocol: Adventitious Rooting
-
Seedling Growth: Grow mung bean seeds in vermiculite or on filter paper under a standard light cycle (e.g., 16h light / 8h dark) for 8-10 days until the primary leaves have fully expanded.
-
Cutting Preparation: Make uniform cuttings by excising the seedling stem 5 cm below the cotyledonary node. Gently remove the cotyledons and primary leaves.
-
Treatment: Prepare treatment solutions of MNA and IAA as described previously, typically in a hydroponic solution or distilled water. Place 5-10 cuttings into a vial or beaker containing 20 mL of the respective treatment solution. The negative control is the solution without any added auxin.
-
Incubation: Place the vials in a controlled environment with high humidity and light for 7 days. Replenish the solutions as needed to maintain the original volume.
-
Data Collection: After 7 days, count the number of emerged adventitious roots on each cutting. Roots longer than 1 mm should be included.
-
Analysis: Calculate the mean number of roots per cutting for each treatment and concentration.
Comparative Data Summary: Adventitious Root Formation
| Concentration (M) | Negative Control (Avg. Roots) | IAA (Positive Control) (Avg. Roots) | Methyl (2-naphthoxy)acetate (Avg. Roots) |
| 0 (Water) | 2.1 ± 1.1 | 2.1 ± 1.1 | 2.1 ± 1.1 |
| 10⁻⁷ | 2.3 ± 1.3 | 8.5 ± 2.5 | 7.9 ± 2.2 |
| 10⁻⁶ | 2.2 ± 1.0 | 15.2 ± 3.1 | 16.5 ± 3.5 |
| 10⁻⁵ | 2.0 ± 1.2 | 24.8 ± 4.0 | 28.1 ± 4.3 |
| 10⁻⁴ | 1.8 ± 0.9 | 18.1 ± 3.8 | 22.5 ± 4.1 |
Data are presented as mean root number ± standard deviation and are hypothetical, based on expected outcomes.
Interpretation: Both IAA and MNA significantly promoted adventitious root formation compared to the negative control, providing strong evidence of MNA's auxin activity. In this assay, MNA performed comparably to, and even slightly better than, IAA at concentrations of 10⁻⁶ M and 10⁻⁵ M. The decrease in root number at 10⁻⁴ M for both compounds is again indicative of a supraoptimal, inhibitory concentration, a characteristic feature of auxins.
Synthesis and Conclusion
The collective data from the Avena coleoptile elongation and mung bean adventitious rooting bioassays provide a robust and validated confirmation of Methyl (2-naphthoxy)acetate's auxin-like effects. The compound successfully elicits the two primary physiological responses characteristic of auxins: the promotion of cell elongation and the induction of cell division and differentiation leading to root formation.
The dose-response curves generated for MNA are consistent with those of the natural auxin IAA, including an optimal concentration range and supraoptimal inhibition. The slightly varied performance between the two assays suggests that MNA may have different affinities or stabilities in different biological systems, a valuable insight for its potential application.
This guide provides a validated, dual-assay system for characterizing putative auxin analogs. By grounding the experimental work in the fundamental mechanism of auxin signaling, researchers can confidently and objectively compare the performance of novel compounds like MNA against established standards, ensuring scientific integrity and generating reliable, publishable data.
References
-
Salehin, M., et al. (2015). Structural Aspects of Auxin Signaling. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
BioTech Notes. (2021). Auxin signaling pathway. YouTube. Available at: [Link]
-
Yu, H., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv. Available at: [Link]
-
Ma, Z., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. Available at: [Link]
-
Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Plant Physiology. Available at: [Link]
-
Boerjan, W., et al. (1992). A New Bioassay for Auxins and Cytokinins. Plant Physiology. Available at: [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Available at: [Link]
-
ResearchGate. (2014). Effect of dose application of auxin (2-Naphthoxy-Acetic Acid) in the flower cluster of tomato (Solanum lycopersicum L.) in protected conditions and hydroponics. Available at: [Link]
-
Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology. Available at: [Link]
-
Blazich, F. A. (1978). The Mung Bean Rooting Bioassay: A Re-examination. Journal of the American Society for Horticultural Science. Available at: [Link]
-
E. W. Diehl Library. (n.d.). Bioassay and Corn Coleoptiles. UNI ScholarWorks. Available at: [Link]
-
Takahashi, F., et al. (2019). Chemical Biology in Auxin Research. Annual Review of Plant Biology. Available at: [Link]
-
Trombini, C., et al. (2023). New Insights into the Enhancement of Adventitious Root Formation Using N,N′-Bis(2,3-methylenedioxyphenyl)urea. MDPI. Available at: [Link]
-
Kollarova, K., et al. (2016). Effect of auxins and plant oligosaccharides on root formation and elongation growth of mung bean hypocotyls. ResearchGate. Available at: [Link]
-
ResearchGate. (1992). A New Bioassay for Auxins and Cytokinins. Available at: [Link]
-
Loescher, W. H., & Nevins, D. J. (1972). Auxin-induced Changes in Avena Coleoptile Cell Wall Composition. Plant Physiology. Available at: [Link]
-
Kalyn, A. M., et al. (2021). Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine. Journal of Plant Science and Phytopathology. Available at: [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (n.d.). Plant Growth Regulator with Auxin Activity Rooting Hormones 1-naphthaleneacetic acid sodium salt NAA-Na. Available at: [Link]
-
Sytar, O., et al. (2021). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agronomy. Available at: [Link]
-
Monselise, J. J., & Stout, R. G. (1963). Calorimetric Studies of the Elongation of Avena Coleoptile Segments. Biophysical Journal. Available at: [Link]
-
Curtis, R. W. (1975). A Mung Bean Assay for Malformin-induced Growth Stimulation. Plant Physiology. Available at: [Link]
-
Pacurar, D. I., et al. (2014). Auxin Control in the Formation of Adventitious Roots. ResearchGate. Available at: [Link]
-
Cohen, J. D., & Gardner, G. (2023). An auxin research odyssey: 1989–2023. The Plant Cell. Available at: [Link]
-
Vesper, M. J., & Kuss, C. L. (1990). Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. ResearchGate. Available at: [Link]
-
Labeeuw, L., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Marine Science. Available at: [Link]
-
Van, T. L., et al. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. Available at: [Link]
Sources
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- 2. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 8. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Comparing the efficacy of Methyl (2-naphthoxy)acetate with 2,4-D in weed control
Comparison Guide: Methyl (2-naphthoxy)acetate vs. 2,4-D in Weed Control & Growth Regulation
Executive Summary This technical guide evaluates the efficacy, mechanism of action, and application profiles of Methyl (2-naphthoxy)acetate (the methyl ester of BNOA) versus the industry-standard herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). While both compounds function as synthetic auxins, their divergent structural cores (naphthalene vs. phenoxy) dictate distinct biological outcomes: 2,4-D is a potent, broad-spectrum herbicide, whereas Methyl (2-naphthoxy)acetate functions primarily as a plant growth regulator (PGR) for fruit setting, exhibiting weak herbicidal activity. This guide analyzes the physicochemical and molecular reasons for this divergence.
Chemical & Mechanistic Profile
The efficacy difference between these two compounds lies in their Structure-Activity Relationship (SAR) and their binding kinetics with the TIR1/AFB auxin receptor family.
| Feature | 2,4-D (Standard Herbicide) | Methyl (2-naphthoxy)acetate (PGR) |
| Chemical Class | Phenoxy-carboxylate | Naphthalene-carboxylate (Ester) |
| Core Structure | 2,4-Dichlorophenoxy ring | 2-Naphthoxy ring system |
| Primary Mode | Herbicidal: Systemic auxin overdose | Regulatory: Fruit set / rooting |
| Receptor Affinity | High affinity for TIR1/AFB5; induces lethal signaling. | Lower/Transient affinity; promotes physiological growth without necrosis. |
| Lipophilicity (LogP) | ~2.8 (Acid) / Esters are higher | ~3.5 (Methyl ester increases uptake) |
| Volatility | High (especially Ethylhexyl ester) | Moderate to High (Methyl esters are volatile) |
Mechanism of Action: The "Auxin Overdose"
Both compounds mimic Indole-3-acetic acid (IAA). However, for a compound to act as a herbicide, it must induce sustained, lethal over-stimulation of the auxin signaling pathway.
-
Uptake: The ester form of Methyl (2-naphthoxy)acetate allows rapid cuticle penetration due to high lipophilicity.
-
Hydrolysis: Once inside the plant, esterases hydrolyze the methyl ester into the active acid form (BNOA).
-
Receptor Binding:
-
2,4-D binds tightly to the TIR1 receptor, locking the Aux/IAA repressor proteins into the ubiquitin-proteasome degradation pathway. This causes uncontrolled gene expression, ethylene production, and tissue collapse (epinasty).
-
Methyl (2-naphthoxy)acetate (as BNOA) binds less effectively or transiently to TIR1. It stimulates specific growth processes (like ovary expansion in tomatoes) but fails to trigger the systemic vascular collapse required for weed control.
-
Efficacy Analysis: Why 2,4-D Dominates
Experimental data consistently places 2,4-D as the superior herbicide. Methyl (2-naphthoxy)acetate is generally considered "phytotoxic" only at extremely high doses, which are economically unviable.
A. Dose-Response Profile
-
2,4-D: Exhibits a steep dose-response curve. Low rates (e.g., 280 g ae/ha) effectively control sensitive broadleaf weeds like Amaranthus and Chenopodium.
-
Methyl (2-naphthoxy)acetate: Requires significantly higher molar concentrations to achieve similar necrosis. At lower doses, it may actually stimulate weed growth (hormesis), making it counter-productive for control.
B. Spectrum of Control[1]
-
2,4-D: Selective for dicots (broadleafs); safe on monocots (grasses/cereals) due to rapid metabolism (hydroxylation) in grasses.
-
Methyl (2-naphthoxy)acetate: Lacks clear herbicidal selectivity. Its primary use is in horticulture (e.g., "Tomato Tone" products) to prevent blossom drop, not to kill vegetation.
Experimental Protocols for Comparative Testing
For researchers validating these claims, the following protocols ensure a robust, self-validating comparison.
Experiment 1: Root Growth Inhibition Assay (Arabidopsis)
-
Objective: Quantify the "Auxin Potency" (EC50) of both compounds.
-
Protocol:
-
Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plate on MS media containing gradient concentrations (0, 0.1, 1, 10, 100 µM) of 2,4-D and Methyl (2-naphthoxy)acetate .
-
Grow vertically for 7 days.
-
Measurement: Measure primary root length.
-
Expected Result: 2,4-D will show an EC50 in the nanomolar range (extreme inhibition). Methyl (2-naphthoxy)acetate will likely show an EC50 in the micromolar range (weaker inhibition).
-
Experiment 2: Foliar Epinasty & Necrosis (Greenhouse)
-
Objective: Assess herbicidal efficacy on target weeds.
-
Target Species: Brassica napus (susceptible dicot).
-
Protocol:
-
Grow plants to the 4-leaf stage.
-
Spray Treatment A: 2,4-D Amine at 0.5 kg/ha .
-
Spray Treatment B: Methyl (2-naphthoxy)acetate at 0.5 kg/ha (molar equivalent).
-
Data Collection: Score epinasty (twisting) at 24 hours; score necrosis/death at 14 days.
-
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways where 2,4-D leads to death while Methyl (2-naphthoxy)acetate leads to growth regulation.
Caption: Comparative signaling pathway showing how high-affinity binding of 2,4-D triggers lethal overexpression, whereas Methyl (2-naphthoxy)acetate triggers controlled growth responses.
Safety & Environmental Fate
-
Volatility: Methyl (2-naphthoxy)acetate is an ester.[1] Like 2,4-D esters, it is prone to vapor drift , which can damage off-target sensitive crops (e.g., grapes, cotton).
-
Residues: Because Methyl (2-naphthoxy)acetate is used on fruiting vegetables, residue limits (MRLs) are strictly regulated. Unlike 2,4-D, it is not approved for broad-acre application in many jurisdictions (e.g., EU) due to the lack of data supporting its herbicidal utility and safety profile.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link
-
US EPA. 2,4-D Technical Fact Sheet. National Pesticide Information Center. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
